molecular formula C27H30N2O8 B11972441 [2-methyl-3-(4-nitrophenyl)-4-oxochromen-7-yl] 3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate

[2-methyl-3-(4-nitrophenyl)-4-oxochromen-7-yl] 3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate

Cat. No.: B11972441
M. Wt: 510.5 g/mol
InChI Key: UNJSUMXTMBCDEV-UHFFFAOYSA-N
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Description

[2-methyl-3-(4-nitrophenyl)-4-oxochromen-7-yl] 3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate is a complex organic compound that belongs to the class of chromen-4-one derivatives. This compound is characterized by its unique structure, which includes a chromen-4-one core, a nitrophenyl group, and a pentanoate ester. It is of interest in various fields of scientific research due to its potential biological activities and applications in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-methyl-3-(4-nitrophenyl)-4-oxochromen-7-yl] 3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Chromen-4-one Core: The chromen-4-one core can be synthesized through the condensation of salicylaldehyde with an appropriate β-ketoester under acidic or basic conditions.

    Introduction of the Nitrophenyl Group: The nitrophenyl group can be introduced via nitration of the chromen-4-one intermediate using a nitrating agent such as nitric acid.

    Esterification: The final step involves the esterification of the chromen-4-one derivative with 3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid using a coupling reagent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding carboxylic acids.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the ester and nitrophenyl positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or sodium borohydride (NaBH₄).

    Substitution: Sodium hydroxide (NaOH) or other strong bases for nucleophilic substitution.

Major Products

    Oxidation: Carboxylic acids and ketones.

    Reduction: Amino derivatives.

    Substitution: Various substituted chromen-4-one derivatives.

Scientific Research Applications

Chemistry

    Synthetic Intermediates: The compound serves as an intermediate in the synthesis of more complex molecules.

    Catalysis: It can be used as a ligand in catalytic reactions.

Biology

    Antimicrobial Activity: Potential use as an antimicrobial agent due to its nitrophenyl group.

    Enzyme Inhibition: Possible inhibitor of specific enzymes involved in metabolic pathways.

Medicine

    Drug Development: Exploration as a lead compound for the development of new pharmaceuticals.

    Anti-inflammatory: Potential anti-inflammatory properties.

Industry

    Material Science: Use in the development of new materials with specific optical properties.

    Agriculture: Possible application as a pesticide or herbicide.

Mechanism of Action

The mechanism of action of [2-methyl-3-(4-nitrophenyl)-4-oxochromen-7-yl] 3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The chromen-4-one core may also play a role in binding to biological macromolecules, affecting their function.

Comparison with Similar Compounds

Similar Compounds

    [2-methyl-3-(4-aminophenyl)-4-oxochromen-7-yl] 3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate: Similar structure but with an amino group instead of a nitro group.

    [2-methyl-3-(4-chlorophenyl)-4-oxochromen-7-yl] 3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate: Similar structure but with a chloro group instead of a nitro group.

Uniqueness

The presence of the nitrophenyl group in [2-methyl-3-(4-nitrophenyl)-4-oxochromen-7-yl] 3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate imparts unique electronic and steric properties, making it distinct from its analogs

Properties

Molecular Formula

C27H30N2O8

Molecular Weight

510.5 g/mol

IUPAC Name

[2-methyl-3-(4-nitrophenyl)-4-oxochromen-7-yl] 3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate

InChI

InChI=1S/C27H30N2O8/c1-7-15(2)23(28-26(32)37-27(4,5)6)25(31)36-19-12-13-20-21(14-19)35-16(3)22(24(20)30)17-8-10-18(11-9-17)29(33)34/h8-15,23H,7H2,1-6H3,(H,28,32)

InChI Key

UNJSUMXTMBCDEV-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(C(=O)OC1=CC2=C(C=C1)C(=O)C(=C(O2)C)C3=CC=C(C=C3)[N+](=O)[O-])NC(=O)OC(C)(C)C

Origin of Product

United States

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